molecular formula C19H22N2O3S2 B2616892 Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686771-85-7

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No.: B2616892
CAS No.: 686771-85-7
M. Wt: 390.52
InChI Key: MGXKCWRDQXRXLL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a structurally complex heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a p-tolyl group at position 3 and a thioether-linked ethyl 2-methylpropanoate moiety at position 2. The tetrahydrothienopyrimidine scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with purine bases and its role in modulating enzyme activity, particularly kinase inhibition and Wnt/β-catenin signaling .

Properties

IUPAC Name

ethyl 2-methyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-5-24-17(23)19(3,4)26-18-20-14-10-11-25-15(14)16(22)21(18)13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXKCWRDQXRXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, which can be achieved through the cyclocondensation of appropriate thioamide and amino ester precursors. The reaction conditions often require the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .

Scientific Research Applications

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate, we compare it with structurally or functionally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name & Source Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Synthesis Yield Purity/HRMS Data
Target Compound C₂₂H₂₄N₂O₃S₂ ~444.57 (calc.) p-Tolyl, ethyl 2-methylpropanoate thioether Not explicitly reported (inference: kinase/Wnt) N/A N/A
N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl)thio]acetamide C₂₆H₂₅N₅O₂S₃ 496.62 2-Methoxyphenyl, benzothiazolyl acetamide Wnt inhibitor (IC₅₀ = 25 nM) Not reported Not reported
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (267) C₃₀H₂₅FN₆O₃S₃ 632.75 4-Fluorophenyl, 2-methoxyphenyl, methylthioimidazole CK1δ inhibitor 76% 100% HPLC purity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) C₁₂H₁₆N₂O₃S₂ 300.39 Thietan-3-yloxy, methylpyrimidine Not reported Not reported Not reported
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) C₂₂H₂₅NO₅S 415.50 4-Hydroxyphenyl, ethoxy carbonyl Not reported 22% HRMS: 390.1370 (calc./exp.)

Key Observations:

Structural Variations and Bioactivity: The target compound and the Wnt inhibitor share a thieno[3,2-d]pyrimidin-4-one core but differ in substituents. The Wnt inhibitor’s 2-methoxyphenyl and benzothiazolyl groups enhance its potency (IC₅₀ = 25 nM), whereas the target’s p-tolyl group may prioritize lipophilicity over polar interactions. Compound 267 incorporates a fluorophenyl-imidazole moiety, shifting its activity to CK1δ inhibition. This highlights how heterocyclic appendages can redirect target specificity.

DMF solvents).

Metabolic and Stability Considerations :

  • The ethyl ester in the target compound and 6o may confer better stability compared to amide-containing analogs (e.g., ), though esterase-mediated hydrolysis could limit bioavailability.

Spectroscopic Validation :

  • While HRMS data for the target compound are unavailable, analogs like 6o and 2d (HRMS error < 1 ppm) emphasize the reliability of mass spectrometry in confirming molecular integrity.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substitutions at the 3-position of the thienopyrimidine ring (e.g., p-tolyl vs. 2-methoxyphenyl) critically influence target engagement. Polar groups (e.g., 4-hydroxyphenyl in 6o ) may reduce membrane permeability but improve solubility.
  • Synthetic Feasibility : Multi-step reactions involving Petasis or nucleophilic substitution (e.g., ) are common for such derivatives, though yields vary with steric and electronic effects of substituents.
  • Biological Potential: The Wnt inhibitor demonstrates that thienopyrimidine derivatives can achieve nanomolar potency, suggesting the target compound merits evaluation in analogous assays.

Biological Activity

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thieno[3,2-d]pyrimidine core substituted with a p-tolyl group and an ethyl ester moiety. Its structural complexity suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Bacterial Strain
Compound A50E. coli
Compound B70S. aureus
Ethyl 2-methyl...TBDTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. The exact MIC for Ethyl 2-methyl... is yet to be determined but is anticipated to be in a similar range based on structural analogs.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways including the inhibition of specific kinases and modulation of cell cycle progression.

Case Study:
In a recent study involving a series of thieno[3,2-d]pyrimidine derivatives, one compound exhibited potent cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in microbial resistance or tumor growth.

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidine derivatives act as enzyme inhibitors that disrupt metabolic pathways in bacteria or cancer cells.
  • Receptor Modulation : These compounds may also interact with cellular receptors that regulate apoptosis and proliferation.

Toxicological Profile

While exploring the biological activities of this compound is crucial, understanding its safety profile is equally important. Preliminary toxicological assessments indicate that similar compounds exhibit low toxicity at therapeutic doses; however, comprehensive studies are required to establish safety margins.

Q & A

Q. What are the optimal synthetic conditions for this compound, and how do solvent choices influence yield?

The synthesis involves multi-step reactions requiring precise control of temperature (typically 50–80°C) and solvent selection. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate intermediates and stabilize reactive species. For example, DMF enhances nucleophilic substitution efficiency in thioether bond formation . Yields can drop by 15–20% if non-polar solvents are substituted, highlighting the need for solvent optimization .

Q. Which spectroscopic methods are critical for confirming structural integrity post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thieno[3,2-d]pyrimidine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹). Discrepancies in spectral data often arise from residual solvents or incomplete purification, necessitating repeated recrystallization .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and receptor-binding studies (e.g., Wnt/β-catenin pathway inhibition, IC₅₀ ~25 nM for analogs). Use in vitro models to assess cytotoxicity and selectivity, as thienopyrimidine derivatives often exhibit off-target effects on Notch/Hedgehog signaling .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically analyzed?

Replace the p-tolyl group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., methoxy) substituents and compare bioactivity. For instance, α-glucosidase inhibition assays show that arylidene substituents at the 5th position of the thiazolidine ring enhance activity by 30–50% (Table 5 in ). Quantitative Structure-Activity Relationship (QSAR) modeling can predict optimal substituents .

Q. What strategies resolve contradictions in synthetic yields across reaction steps?

Low yields in thioether bond formation (~40%) may result from competing side reactions (e.g., oxidation of thiols). Introduce inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₃) to suppress disulfide byproducts. Kinetic monitoring via HPLC or TLC ensures intermediate stability .

Q. How can reaction mechanisms for key steps (e.g., cyclization) be elucidated?

Use isotopic labeling (e.g., ¹⁸O) to track oxygen migration during pyrimidinone ring formation. Computational studies (DFT) can identify transition states and rate-determining steps. For example, cyclization via nucleophilic attack on a carbonyl carbon is energetically favorable (ΔG‡ ~25 kcal/mol) .

Q. What methodologies validate the compound’s mechanism of action in biological systems?

Employ CRISPR-Cas9 knockout models to confirm target specificity (e.g., Wnt pathway genes). Surface Plasmon Resonance (SPR) quantifies binding affinity to α-glucosidase or β-catenin. Cross-validate with fluorescence polarization assays to rule out nonspecific interactions .

Q. How should spectral data inconsistencies (e.g., unexpected NMR splitting) be addressed?

Anomalous splitting in ¹H NMR may indicate rotameric equilibria or residual paramagnetic impurities. Variable-temperature NMR (VT-NMR) can resolve dynamic effects, while chelating agents (e.g., EDTA) remove metal contaminants. Compare data with structurally validated analogs (e.g., CAS 877653-57-1) .

Data Analysis & Optimization

Q. What statistical approaches are suitable for analyzing bioactivity datasets with high variability?

Apply multivariate analysis (e.g., PCA) to disentangle substituent effects from experimental noise. Bootstrap resampling improves confidence intervals for IC₅₀ values. For α-glucosidase inhibition, hierarchical clustering identifies substituent clusters with maximal bioactivity .

Q. How can synthetic routes be optimized for scalability without compromising purity?

Replace batch reactors with flow chemistry setups to enhance heat/mass transfer. Use immobilized catalysts (e.g., Pd/C) for recyclability. Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real time .

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